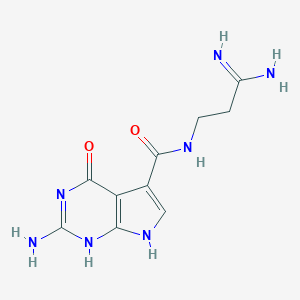
Echiguanine A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Echiguanine A is a naturally occurring alkaloid that is found in the leaves of Echium plantagineum, a species of plant in the Boraginaceae family. It was first isolated and identified in 1976 by a group of researchers from the University of Western Australia. Echiguanine A has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. In
Wirkmechanismus
The mechanism of action of echiguanine A is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. Specifically, echiguanine A has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, echiguanine A is able to prevent the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
Echiguanine A has been found to have a number of different biochemical and physiological effects. In addition to its antitumor properties, echiguanine A has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. It has also been found to have antiviral properties, making it a potential treatment for viral infections such as HIV and hepatitis C.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using echiguanine A in lab experiments is its potent antitumor properties. This makes it a valuable tool for studying the mechanisms of cancer growth and proliferation. However, there are also some limitations to using echiguanine A in lab experiments. For example, it is a complex molecule that is difficult to synthesize, which can make it challenging to obtain large quantities of the compound for use in experiments.
Zukünftige Richtungen
There are a number of different future directions for research on echiguanine A. One area of focus is on developing new synthesis methods that are more efficient and cost-effective. Another area of focus is on exploring the potential of echiguanine A as a treatment for other diseases, such as inflammatory diseases and viral infections. Finally, there is also a need for further research on the mechanism of action of echiguanine A, in order to better understand how it works and how it can be used to develop new drugs.
Wissenschaftliche Forschungsanwendungen
Echiguanine A has been the subject of a number of different scientific studies over the years. One of the most promising areas of research has been in the field of cancer treatment. Echiguanine A has been shown to have potent antitumor properties, and has been found to be effective against a number of different types of cancer cells, including breast, lung, and prostate cancer cells. In addition to its antitumor properties, echiguanine A has also been found to have anti-inflammatory and antiviral properties, making it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
137319-25-6 |
|---|---|
Produktname |
Echiguanine A |
Molekularformel |
C10H13N7O2 |
Molekulargewicht |
263.26 g/mol |
IUPAC-Name |
2-amino-N-(3-amino-3-iminopropyl)-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C10H13N7O2/c11-5(12)1-2-14-8(18)4-3-15-7-6(4)9(19)17-10(13)16-7/h3H,1-2H2,(H3,11,12)(H,14,18)(H4,13,15,16,17,19) |
InChI-Schlüssel |
APPZNNNSVGCTRW-UHFFFAOYSA-N |
Isomerische SMILES |
C1=C(C2=C(N1)NC(=NC2=O)N)C(=O)NCCC(=N)N |
SMILES |
C1=C(C2=C(N1)N=C(NC2=O)N)C(=O)NCCC(=N)N |
Kanonische SMILES |
C1=C(C2=C(N1)NC(=NC2=O)N)C(=O)NCCC(=N)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



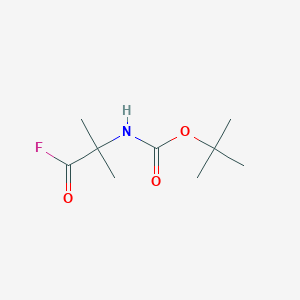
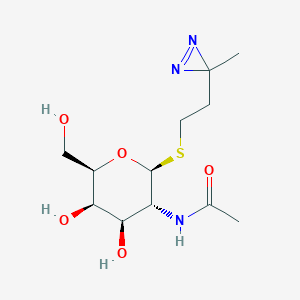
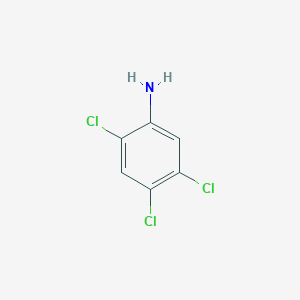
![1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole](/img/structure/B140170.png)
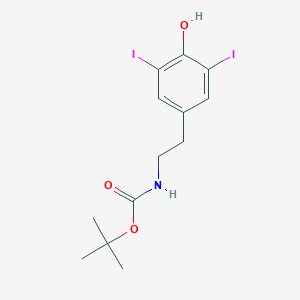
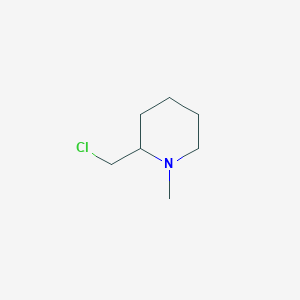
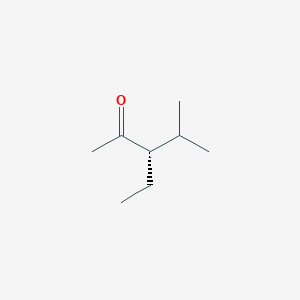
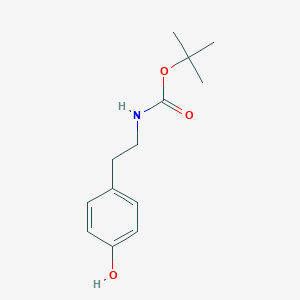
![3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B140186.png)
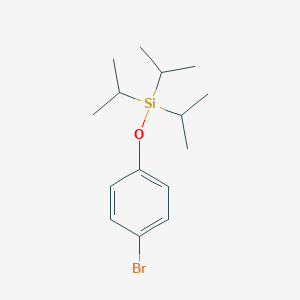

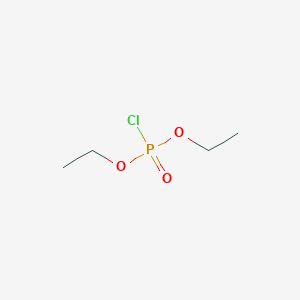

![(1S,2R,4S,5R)-3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B140200.png)